Mikamycin B
Mikamycin B
Mikamycin B is a natural product found in Streptomyces pristinaespiralis and Streptomyces virginiae with data available.
A specific streptogramin group B antibiotic produced by Streptomyces graminofaciens and other bacteria.
A specific streptogramin group B antibiotic produced by Streptomyces graminofaciens and other bacteria.
Brand Name:
Vulcanchem
CAS No.:
3131-03-1
VCID:
VC0543997
InChI:
InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56)
SMILES:
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C
Molecular Formula:
C45H54N8O10
Molecular Weight:
867.0 g/mol
Mikamycin B
CAS No.: 3131-03-1
Cat. No.: VC0543997
Molecular Formula: C45H54N8O10
Molecular Weight: 867.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Mikamycin B is a natural product found in Streptomyces pristinaespiralis and Streptomyces virginiae with data available. A specific streptogramin group B antibiotic produced by Streptomyces graminofaciens and other bacteria. |
|---|---|
| CAS No. | 3131-03-1 |
| Molecular Formula | C45H54N8O10 |
| Molecular Weight | 867.0 g/mol |
| IUPAC Name | N-[3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide |
| Standard InChI | InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56) |
| Standard InChI Key | YGXCETJZBDTKRY-UHFFFAOYSA-N |
| Isomeric SMILES | CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C |
| SMILES | CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C |
| Canonical SMILES | CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C |
| Appearance | A crystalline solid |
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